beta-Butyrolactone
Overview
Description
Beta-Butyrolactone: is an intramolecular carboxylic acid ester (lactone) derived from 3-hydroxybutanoic acid. It is a colorless to light yellow liquid with a boiling point of 71-73°C. This compound is produced as a racemate during chemical synthesis and is suitable as a monomer for the production of biodegradable polyhydroxyalkanoate poly(3-hydroxybutyrate) (PHB) .
Mechanism of Action
Target of Action
Beta-Butyrolactone is the intramolecular carboxylic acid ester (lactone) of the optically active 3-hydroxybutanoic acid . It is primarily used as a monomer for the production of the biodegradable polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . The primary targets of this compound are the enzymes involved in the polymerization process .
Mode of Action
This compound undergoes ring-opening polymerization . This process involves the interaction of this compound with its targets, leading to changes in the structure of the compound. The ring-opening of this compound can proceed by two different pathways: O-acyl cleavage and O-alkyl cleavage . Both pathways lead to the formation of different end groups, an alkoxide chain-end group from acyl cleavage, and a carboxylate from alkyl cleavage .
Biochemical Pathways
The polymerization of this compound affects the biochemical pathways involved in the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB) . The polymerization process is governed by pathway-specific regulators that respond to autoregulatory proteins . These regulators act in concert with their cognate ligands, such as gamma-butyrolactone receptor proteins and their cognate gamma-butyrolactone ligands .
Pharmacokinetics
It is known that this compound is soluble in water and various organic solvents , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the production of polyhydroxyalkanoate poly (3-hydroxybutyrate) (PHB), a biodegradable polymer . This polymer has various applications, including its use in the production of biodegradable plastics .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the presence of certain catalysts can influence the yield and selectivity of the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition of Ethanal to Ethenone (Ketene): Beta-Butyrolactone can be obtained in 63% yield by adding ethanal to ethenone in the presence of the clay mineral montmorillonite.
Dehydrobromination of Acetyl Bromide: Ethenone can also be produced in-situ by dehydrobromination of acetyl bromide with diisopropylethylamine (Hünig base).
Hydrogenation of Diketene: Hydrogenation of diketene at a palladium contact catalyst provides this compound in 93% yield.
Asymmetric Hydrogenation: The asymmetric hydrogenation of diketene with a ruthenium BINAP catalyst yields optically active ®-beta-Butyrolactone with 97% selectivity and 92% enantiomeric excess.
Carbonylation of 2-Methyloxirane: At 50°C and approximately 60 bar CO pressure, ®-2-methyloxirane (propylene oxide) is carbonylated to ®-beta-Butyrolactone under retention of configuration in 95% yield.
Chemical Reactions Analysis
Types of Reactions:
Ring-Opening Polymerization: Beta-Butyrolactone undergoes ring-opening polymerization in the presence of various catalysts to yield biodegradable polyesters such as poly(3-hydroxybutyrate).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium phenoxides.
Common Reagents and Conditions:
Catalysts: Palladium, ruthenium BINAP, and various chiral aluminium complexes.
Solvents: Tetrahydrofuran (THF), ethoxy-bridged dinuclear indium catalyst.
Major Products:
Poly(3-hydroxybutyrate): A biodegradable polyester formed through ring-opening polymerization.
Crotonate Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Beta-Butyrolactone is used as a monomer in the production of biodegradable polyhydroxyalkanoates, particularly poly(3-hydroxybutyrate).
Biology and Medicine:
Drug Delivery Systems: The compound is used in the development of biodegradable polymer systems for controlled release of bioactive substances.
Biocompatible Materials: Poly(3-hydroxybutyrate) derived from this compound is used in medical applications such as resorbable surgical threads and tissue scaffolds.
Industry:
Comparison with Similar Compounds
Gamma-Butyrolactone: Another lactone with similar structural properties but different biological activities and applications.
Diketene: A precursor in the synthesis of beta-Butyrolactone through hydrogenation.
2-Methyloxirane (Propylene Oxide): Used in the carbonylation process to produce this compound.
Uniqueness: this compound is unique due to its high yield in various synthetic routes and its suitability as a monomer for producing biodegradable polyhydroxyalkanoates. Its ability to undergo enantioselective synthesis with high enantiomeric excess also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methyloxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | BETA-BUTYROLACTONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
36486-76-7 | |
Record name | 2-Oxetanone, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020223 | |
Record name | beta-Butyrolactone | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |
Record name | BETA-BUTYROLACTONE | |
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Record name | beta-Butyrolactone | |
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Boiling Point |
160 to 163 °F at 29 mmHg (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
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Flash Point |
140 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
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Density |
1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | BETA-BUTYROLACTONE | |
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Vapor Pressure |
0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |
Record name | BETA-BUTYROLACTONE | |
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Record name | beta-Butyrolactone | |
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CAS No. |
3068-88-0, 36536-46-6 | |
Record name | BETA-BUTYROLACTONE | |
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Record name | β-Butyrolactone | |
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Record name | 2-Oxetanone, 4-methyl- | |
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Record name | 4-methyloxetan-2-one | |
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Record name | (±)-4-methyloxetan-2-one | |
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Record name | .BETA.-BUTYROLACTONE | |
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Melting Point |
-46.3 °F (NTP, 1992) | |
Record name | BETA-BUTYROLACTONE | |
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Retrosynthesis Analysis
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